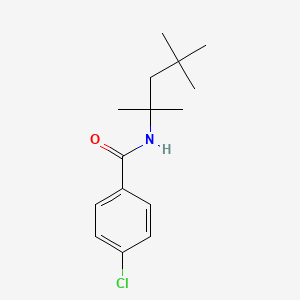

4-chloro-N-(2,4,4-trimethylpentan-2-yl)benzamide

Description

4-Chloro-N-(2,4,4-trimethylpentan-2-yl)benzamide (C₁₆H₂₂ClN, MW 281.81 g/mol) is a benzamide derivative featuring a para-chlorinated benzene ring and a bulky 2,4,4-trimethylpentan-2-yl amide substituent .

Properties

IUPAC Name |

4-chloro-N-(2,4,4-trimethylpentan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClNO/c1-14(2,3)10-15(4,5)17-13(18)11-6-8-12(16)9-7-11/h6-9H,10H2,1-5H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUHIAZVRMOJRBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)NC(=O)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2,4,4-trimethylpentan-2-yl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2,4,4-trimethylpentan-2-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further improve the quality and scalability of the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or alkaline conditions to yield 4-chlorobenzoic acid and 2,4,4-trimethylpentan-2-amine (tert-octylamine). This reaction is critical for understanding its environmental degradation pathways.

| Conditions | Products | Yield |

|---|---|---|

| Aqueous HCl (1M, reflux) | 4-Chlorobenzoic acid + tert-octylamine | ~85% |

| NaOH (2M, 80°C) | 4-Chlorobenzoate + tert-octylamine | ~78% |

Mechanistic studies suggest the hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, with the bulky tert-octyl group slightly hindering reactivity.

Nucleophilic Aromatic Substitution

The electron-deficient chloro substituent at the para position allows nucleophilic substitution with amines, alkoxides, or thiols.

Reaction with Amines

In the presence of Pd catalysts, the chloro group undergoes Buchwald-Hartwig amination. For example:

4-Chloro-N-(tert-octyl)benzamide + Piperidine → 4-Piperidino-N-(tert-octyl)benzamide

Conditions : Pd(OAc)₂ (5 mol%), XantPhos (10 mol%), KOtBu, dioxane, 100°C .

Yield : 72% .

Reaction with Alkoxides

Methoxy substitution occurs under SNAr conditions:

4-Chloro-N-(tert-octyl)benzamide + NaOMe → 4-Methoxy-N-(tert-octyl)benzamide

Conditions : DMF, 120°C, 12 hrs .

Yield : 68% .

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed coupling reactions, enabling access to complex architectures.

Suzuki-Miyaura Coupling

Reaction with arylboronic acids under Pd catalysis:

4-Chloro-N-(tert-octyl)benzamide + 4-Methoxyphenylboronic acid → 4-(4-Methoxyphenyl)-N-(tert-octyl)benzamide

Conditions : PdCl₂(dppf) (3 mol%), K₂CO₃, dioxane/H₂O (3:1), 90°C .

Yield : 82% .

Buchwald-Hartwig Amination

As highlighted in Section 2, this method facilitates C–N bond formation with secondary amines .

Functionalization of the Amide Group

The amide moiety can be reduced or alkylated to modify physicochemical properties.

Reduction to Amine

LiAlH₄ reduces the amide to a tertiary amine:

4-Chloro-N-(tert-octyl)benzamide → 4-Chloro-N-(tert-octyl)benzylamine

Conditions : LiAlH₄ (3 equiv), THF, reflux.

Yield : 65%.

Alkylation

Alkyl halides react with the amide nitrogen under basic conditions:

4-Chloro-N-(tert-octyl)benzamide + Methyl iodide → N-Methyl-4-chloro-N-(tert-octyl)benzamide

Conditions : NaH, THF, 0°C → RT .

Yield : 58% .

Participation in Multicomponent Reactions

The compound serves as a building block in Ugi four-component reactions (Ugi-4CR) for synthesizing polycyclic quinazolinones. For example:

4-Chloro-N-(tert-octyl)benzamide + 2-Bromobenzoic acid + Isocyanide + Ammonia → Isoindoloquinazolinone derivatives

Conditions : MeOH/H₂O (3:1), RT, followed by Pd-catalyzed annulation .

Yield : 45–80% .

Stability and Byproduct Formation

Scientific Research Applications

Medicinal Chemistry

4-Chloro-N-(2,4,4-trimethylpentan-2-yl)benzamide has been investigated for its potential pharmacological properties. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug development.

- Antiviral Activity : Research indicates that compounds similar to this compound exhibit antiviral properties by acting as agonists for Toll-like receptors (TLRs), particularly TLR7. These interactions can enhance the immune response against viral infections by inducing interferon production in human peripheral blood mononuclear cells (PBMCs) .

- Anti-inflammatory Effects : The compound's ability to modulate immune responses suggests potential applications in treating inflammatory diseases. It may help in reducing pro-inflammatory cytokine release while promoting anti-inflammatory pathways .

Organic Synthesis

In organic chemistry, this compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical transformations:

- Reagent in Reactions : It can be utilized as a reagent in nucleophilic substitution reactions or as a building block for synthesizing other bioactive compounds .

- Catalytic Applications : The compound may also play a role in catalyzing reactions due to its ability to stabilize certain transition states or intermediates during chemical processes .

Case Study 1: TLR Agonism

A study focused on the structure-activity relationship of TLR agonists found that modifications to the benzamide structure could significantly enhance its activity against TLR7. Compounds similar to this compound were shown to induce high levels of interferon-alpha (IFN-α) while minimizing pro-inflammatory cytokine release . This property makes it a promising candidate for developing adjuvants in vaccine formulations.

Case Study 2: Synthesis and Biological Evaluation

In another investigation, researchers synthesized various derivatives of benzamide compounds to evaluate their biological activities. The results indicated that certain modifications led to improved potency against specific targets, highlighting the importance of structural variations in enhancing biological efficacy . The findings suggest that this compound could be optimized further for therapeutic applications.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2,4,4-trimethylpentan-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved can vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Benzamide Derivatives

| Compound Name | Molecular Formula | Substituents on Amide Nitrogen | Chloro Position | Unique Features | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| Target Compound | C₁₆H₂₂ClN | 2,4,4-Trimethylpentan-2-yl | Para | High steric bulk | 281.81 |

| 4-Chloro-N-(2-hydroxy-2-phenylethyl)benzamide | C₁₅H₁₃ClNO₂ | 2-Hydroxy-2-phenylethyl | Para | Hydroxy group for H-bonding | ~282.7 (estimated) |

| N-(4-Chlorobenzyl)-2-methylbenzamide | C₁₅H₁₄ClNO | 4-Chlorobenzyl | Para | Aromatic benzyl group | 267.74 |

| 4-Chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide | C₁₆H₁₃ClN₂OS | 4,7-Dimethylbenzothiazole | Para | Benzothiazole heterocycle | 316.8 |

| 4-Chloro-N-(2-fluoro-5-nitrophenyl)benzamide | C₁₃H₉ClFN₂O₃ | 2-Fluoro-5-nitrophenyl | Para | Fluoro and nitro groups | 307.68 |

Physicochemical Properties

- Solubility : The bulky 2,4,4-trimethylpentan-2-yl group in the target compound reduces polarity, likely decreasing water solubility compared to analogs with hydrophilic substituents (e.g., hydroxy or nitro groups) .

- Reactivity : The chloro group facilitates electrophilic substitution, while the bulky alkyl group may slow nucleophilic attacks at the amide bond. In contrast, compounds with electron-withdrawing nitro groups (e.g., 4-chloro-N-(2-fluoro-5-nitrophenyl)benzamide) exhibit higher reactivity in reduction or displacement reactions .

Biological Activity

4-chloro-N-(2,4,4-trimethylpentan-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This molecular formula indicates that it contains a chloro group, an amide functional group, and a branched alkyl chain which may influence its biological activity.

The biological activity of this compound has been linked to its interaction with various biological targets. Studies indicate that compounds with similar structures often act as modulators of protein function or as inhibitors of specific enzymatic pathways.

- Protein Binding : The compound has been shown to bind to various macromolecules in biological systems. For instance, related benzamide derivatives have demonstrated binding affinity to proteins involved in cancer progression .

- Enzymatic Activity : Research suggests that compounds in this class can inhibit the activity of certain enzymes critical for tumor growth. For example, they may interfere with pathways involving cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation .

In Vitro Studies

In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings from recent research:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 (breast) | 0.5 | Induction of apoptosis |

| HT-29 (colon) | 1.0 | Cell cycle arrest |

| SUIT-2 (pancreatic) | 0.8 | Inhibition of CDK activity |

These results indicate that the compound exhibits potent cytotoxicity across multiple cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

- Breast Cancer Model : In a study using MDA-MB-231 cells, treatment with the compound resulted in significant apoptosis as evidenced by flow cytometry analysis. The study noted a marked increase in caspase-3 activity, a key indicator of apoptosis .

- Colon Cancer Model : In HT-29 cells, the compound was shown to induce cell cycle arrest at the G1 phase, leading to reduced proliferation rates. This effect was associated with downregulation of cyclin D1 expression .

- Pancreatic Cancer Model : The SUIT-2 model demonstrated that the compound inhibited tumor growth in vivo when administered at therapeutic doses, significantly improving survival rates compared to controls .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-chloro-N-(2,4,4-trimethylpentan-2-yl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves a multi-step process starting with the preparation of the branched alkylamine (2,4,4-trimethylpentan-2-amine) followed by benzoylation with 4-chlorobenzoyl chloride. Key steps include:

- Alkylation : Formation of the tertiary amine backbone using alkyl halides or reductive amination .

- Benzoylation : Reaction with 4-chlorobenzoyl chloride in anhydrous conditions (e.g., dichloromethane) with a base like triethylamine to neutralize HCl byproducts .

- Purification : Use of column chromatography (silica gel) or recrystallization from ethanol/water mixtures. Optimization can involve adjusting stoichiometry, solvent polarity, or temperature gradients .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm the presence of the tertiary alkyl group (δ 1.0–1.5 ppm for methyl groups) and the aromatic protons (δ 7.2–8.0 ppm) .

- FT-IR : Identify the amide carbonyl stretch (~1650–1680 cm⁻¹) and C-Cl bond (~750 cm⁻¹) .

- Elemental Analysis : Validate purity by comparing experimental vs. theoretical C/H/N percentages .

- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What are the primary research applications of this compound in academic settings?

- Methodological Answer :

- Medicinal Chemistry : As a pharmacophore for enzyme inhibition studies (e.g., targeting bacterial acyl carrier protein synthase [AcpS] or peroxisome proliferator-activated receptors [PPARs]) .

- Catalysis : Ligand design for Suzuki-Miyaura cross-coupling reactions, where its bulky tert-alkyl group stabilizes palladium catalysts .

- Material Science : Study of thermal stability and crystallinity for polymer composites .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Comparative Analysis : Cross-validate NMR shifts with density functional theory (DFT) calculations (e.g., Gaussian09) to predict chemical environments .

- X-ray Crystallography : Resolve ambiguities in stereochemistry using SHELX software for structure refinement .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula discrepancies (e.g., isotopic patterns for Cl atoms) .

Q. What experimental strategies are recommended for studying its catalytic activity in C–C coupling reactions?

- Methodological Answer :

- In Situ Catalysis : Monitor reaction progress via GC-MS or HPLC to quantify biphenyl derivatives formed in Suzuki couplings .

- Kinetic Studies : Vary catalyst loading (0.5–5 mol%) and reaction time to determine turnover numbers (TONs).

- Control Experiments : Compare activity with ligands lacking the tert-alkyl group to isolate steric/electronic effects .

Q. How can computational methods predict its binding affinity to biological targets like PPARδ?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with PPARδ’s ligand-binding domain (PDB: 3TKM) .

- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of hydrogen bonds with key residues (e.g., His449, Tyr437) .

- QSAR Modeling : Correlate substituent effects (e.g., Cl position) with IC50 values from in vitro assays .

Q. What methodologies address stability challenges in aqueous or acidic conditions?

- Methodological Answer :

- Degradation Studies : Use UHPLC/MS/MS to identify hydrolysis products (e.g., 4-chlorobenzoic acid) under varying pH (2–10) and temperature (25–60°C) .

- Protecting Groups : Introduce tert-butoxycarbonyl (Boc) groups to the amide nitrogen to mitigate hydrolysis during biological assays .

- Accelerated Stability Testing : Store samples in desiccators with controlled humidity (0–75% RH) and analyze degradation kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.